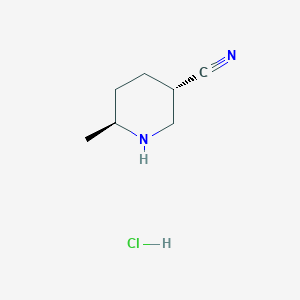![molecular formula C14H12ClF3N2O3S B1405651 4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}-N-乙基苯磺酰胺 CAS No. 1427460-37-4](/img/structure/B1405651.png)
4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}-N-乙基苯磺酰胺
描述
“4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is known to be a potent inhibitor of bacterial phosphopantetheinyl transferase , a type of enzyme that plays a crucial role in bacterial cell viability and virulence .
Chemical Reactions Analysis
This compound is known to inhibit bacterial phosphopantetheinyl transferase . This enzyme catalyzes a post-translational modification that is essential to bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of this enzyme .
科学研究应用
HIV-1 感染预防
- 甲苯磺酰胺,包括与 4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}-N-乙基苯磺酰胺类似的衍生物,因其作为 HIV-1 感染预防剂的潜力而备受关注。一项研究合成了一种与该化学物质相关的化合物,用于潜在的针对 HIV-1 预防的药物开发 (程德举,2015)。
除草剂合成
- 除草剂三氟磺隆合成的关键中间体 2-氯-3-(2',2',2'-三氟乙氧基)-吡啶,与 4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}-N-乙基苯磺酰胺在结构上相似,突出了其在高效除草剂开发中的作用 (左航东,2010)。
分泌性磷脂酶 A₂ 的抑制剂
- 与本化合物在结构上相关的 N-(三氟甲基-2-吡啶基)烷基和芳磺酰胺,被研究了其对分泌性磷脂酶 A₂ 的抑制活性,显示出在该领域的巨大潜力 (中山浩二等人,2011)。
作用机制
Target of Action
The primary target of the compound 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide is the enzyme acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis .
Mode of Action
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide acts as an inhibitor of the enzyme ACC . By binding to the enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, thereby inhibiting fatty acid synthesis .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the action of ACC . This inhibition disrupts the production of malonyl-CoA, a key intermediate in fatty acid synthesis. The downstream effects include a reduction in the production of fatty acids and related metabolites .
Result of Action
The molecular effect of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide’s action is the inhibition of ACC, leading to a decrease in fatty acid synthesis . On a cellular level, this can affect various processes that rely on fatty acids, including the formation of cell membranes and energy storage .
未来方向
The compound has potential utility as a small-molecule inhibitor . It has been tested for its in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles . These tests suggest that the compound could have potential applications in the field of medicinal chemistry .
生化分析
Biochemical Properties
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide plays a vital role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis . By inhibiting this enzyme, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide disrupts the production of fatty acids, which are essential components of cell membranes and energy storage molecules. Additionally, this compound interacts with other proteins involved in metabolic pathways, further influencing cellular functions.
Cellular Effects
The effects of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide on various cell types and cellular processes are profound. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By inhibiting acetyl-CoA carboxylase, it affects the synthesis of fatty acids, leading to alterations in cell membrane composition and energy storage. Furthermore, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide influences gene expression by modulating the activity of transcription factors involved in lipid metabolism . These changes can result in altered cellular functions and metabolic states.
Molecular Mechanism
The molecular mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of acetyl-CoA carboxylase, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA . This inhibition disrupts the fatty acid biosynthesis pathway, leading to reduced fatty acid production. Additionally, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide may interact with other enzymes and proteins involved in lipid metabolism, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide change over time. This compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that prolonged exposure to 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide can lead to sustained inhibition of acetyl-CoA carboxylase and persistent alterations in cellular functions . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide vary with different dosages in animal models. At lower doses, this compound effectively inhibits acetyl-CoA carboxylase without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and disruptions in lipid metabolism. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide is involved in metabolic pathways related to lipid metabolism. By inhibiting acetyl-CoA carboxylase, this compound disrupts the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis . This disruption affects the overall metabolic flux and levels of metabolites involved in lipid metabolism. Additionally, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide may interact with other enzymes and cofactors in these pathways, further influencing metabolic processes.
Transport and Distribution
The transport and distribution of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and interactions with biomolecules. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects on lipid metabolism . Post-translational modifications and targeting signals may direct the compound to these compartments, influencing its interactions with enzymes and other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
属性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O3S/c1-2-20-24(21,22)11-5-3-10(4-6-11)23-13-12(15)7-9(8-19-13)14(16,17)18/h3-8,20H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUGOHIDYAUOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138600 | |
| Record name | Benzenesulfonamide, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-37-4 | |
| Record name | Benzenesulfonamide, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-N-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)
![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)
![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1405575.png)


![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)

![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)
![2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1405584.png)
![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)


